4-Ethoxybutanoic acid 4-Ethoxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 10374-37-5
VCID: VC5883494
InChI: InChI=1S/C6H12O3/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8)
SMILES: CCOCCCC(=O)O
Molecular Formula: C6H12O3
Molecular Weight: 132.159

4-Ethoxybutanoic acid

CAS No.: 10374-37-5

Cat. No.: VC5883494

Molecular Formula: C6H12O3

Molecular Weight: 132.159

* For research use only. Not for human or veterinary use.

4-Ethoxybutanoic acid - 10374-37-5

Specification

CAS No. 10374-37-5
Molecular Formula C6H12O3
Molecular Weight 132.159
IUPAC Name 4-ethoxybutanoic acid
Standard InChI InChI=1S/C6H12O3/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8)
Standard InChI Key VZJCLNWCJGKJOI-UHFFFAOYSA-N
SMILES CCOCCCC(=O)O

Introduction

Structural and Molecular Characteristics

4-Ethoxybutanoic acid belongs to the class of substituted butanoic acids, with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. The compound features a four-carbon chain terminating in a carboxylic acid group (-COOH) and an ethoxy group at the terminal carbon. This structure grants it amphiphilic properties, enabling interactions with both polar and nonpolar environments.

The ethoxy group’s electron-donating nature influences the acidity of the carboxylic moiety. For comparison, 4-methoxybutanoic acid (C₅H₁₀O₃) has a pKa of approximately 4.37 , suggesting that 4-ethoxybutanoic acid may exhibit a slightly lower acidity due to the larger alkyl group’s inductive effect. Computational modeling could further elucidate its electronic structure, but experimental data remain sparse.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis of 4-ethoxybutanoic acid is documented in the provided sources, analogous methods for methoxy-substituted acids offer plausible pathways. For instance, 4-methoxybenzoic acid is synthesized via nucleophilic substitution of chloro-substituted precursors with methoxide ions under controlled pressure and temperature . Adapting this approach, 4-ethoxybutanoic acid could be synthesized through the reaction of 4-chlorobutanoic acid with sodium ethoxide (NaOCH₂CH₃) in an autoclave.

A hypothetical reaction scheme is proposed:

  • Alkoxylation:
    4-ClC₃H₆COOH+NaOCH₂CH₃4-OCH₂CH₃C₃H₆COOH+NaCl\text{4-ClC₃H₆COOH} + \text{NaOCH₂CH₃} \rightarrow \text{4-OCH₂CH₃C₃H₆COOH} + \text{NaCl}
    This step would require elevated temperatures (80–150°C) and pressures (0.2–1.4 MPa), similar to conditions used for methoxybenzoic acid synthesis .

  • Hydrolysis and Purification:
    Subsequent hydrolysis of intermediates (e.g., nitriles or esters) under basic conditions, followed by acidification, would yield the final product.

Industrial Scalability

Industrial production would necessitate optimizing reaction conditions for yield and purity. Continuous-flow reactors, as employed in large-scale syntheses of similar compounds , could mitigate safety risks associated with high-pressure ethoxide reactions.

Physicochemical Properties

Extrapolating from 4-methoxybutanoic acid , key properties of 4-ethoxybutanoic acid may include:

PropertyEstimated Value
Density1.05–1.10 g/cm³
Boiling Point220–230°C
Melting Point-10–5°C (amorphous form)
SolubilityMiscible in polar solvents (e.g., ethanol, water)

The ethoxy group’s larger size compared to methoxy may reduce crystalline stability, leading to a lower melting point. Spectroscopic data (e.g., IR: C=O stretch ~1700 cm⁻¹; NMR: δ 1.2 ppm for ethoxy -CH₃) would aid characterization.

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